N-(4-(methylthio)benzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-(methylthio)benzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide is an intriguing compound with a complex molecular structure, featuring a unique combination of functional groups. This compound belongs to the class of triazole derivatives, which are known for their diverse biological and chemical properties.

Aplicaciones Científicas De Investigación

N-(4-(methylthio)benzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide exhibits versatile applications across various scientific fields:

Chemistry: Serves as an intermediate in synthesizing complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential antimicrobial and anticancer properties due to the bioactivity of the triazole ring.

Medicine: Explored in drug discovery programs, particularly for developing anti-inflammatory and antifungal agents.

Industry: Utilized in materials science for creating novel polymers and as a precursor in agrochemical formulations.

Mecanismo De Acción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(methylthio)benzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide typically involves a multi-step process:

Formation of the Triazole Ring: The azide-alkyne cycloaddition, often referred to as the "click chemistry" reaction, is employed. The 1,3-dipolar cycloaddition between an organic azide and a terminal alkyne forms the 1,2,3-triazole ring.

Attachment of Benzyl and Phenyl Groups: Using appropriate benzyl and phenyl halides, the substitution reactions introduce these groups at the desired positions of the triazole ring.

Final Functionalization: Incorporating the carboxamide and methylthio groups is achieved through targeted substitution and amidation reactions.

Industrial Production Methods

The industrial-scale synthesis mirrors the laboratory methods but emphasizes efficiency, cost-effectiveness, and environmental considerations. It involves:

Continuous Flow Reactors: Ensures consistent reaction conditions, improved yields, and scalability.

Catalyst Optimization: Utilizes optimized catalysts to lower reaction times and energy requirements.

Green Chemistry Principles: Reduces the use of hazardous solvents and maximizes atom economy.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-(methylthio)benzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide undergoes various chemical reactions:

Oxidation: Oxidative cleavage of the methylthio group can form sulfone or sulfoxide derivatives.

Reduction: The triazole ring can participate in selective hydrogenation reactions.

Substitution: Halogenated derivatives can be synthesized through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) as oxidizing agents.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere.

Substitution: Utilizes alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

Oxidation: Sulfone and sulfoxide derivatives.

Reduction: Reduced triazole and modified benzyl-phenyl structures.

Substitution: Halo-substituted or alkylated derivatives.

Comparación Con Compuestos Similares

Comparison with Other Similar Compounds

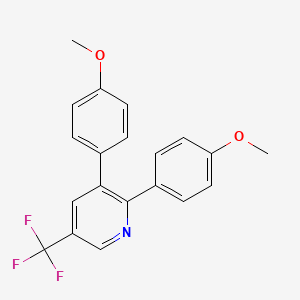

N-(4-(methylthio)benzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide stands out for its unique combination of functional groups and diverse biological activities. When compared to other triazole derivatives:

Enhanced Bioactivity: Exhibits higher potency in antimicrobial and anticancer assays.

Versatile Reactivity: Offers broader chemical reactivity, making it a valuable synthetic intermediate.

List of Similar Compounds

1-Phenyl-1H-1,2,3-triazole-4-carboxamide

N-Benzyl-4-phenyl-1H-1,2,3-triazole-5-carboxamide

N-(4-Methoxybenzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide

This comprehensive analysis sheds light on the multifaceted nature of this compound, highlighting its synthetic routes, reactivity, applications, and mechanisms of action, as well as its uniqueness in the realm of triazole derivatives.

Propiedades

Número CAS |

1788830-38-5 |

|---|---|

Fórmula molecular |

C17H16N4OS |

Peso molecular |

324.4 |

Nombre IUPAC |

N-[(4-methylsulfanylphenyl)methyl]-5-phenyl-2H-triazole-4-carboxamide |

InChI |

InChI=1S/C17H16N4OS/c1-23-14-9-7-12(8-10-14)11-18-17(22)16-15(19-21-20-16)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,18,22)(H,19,20,21) |

Clave InChI |

YIQOOUFZSLFXJA-UHFFFAOYSA-N |

SMILES |

CSC1=CC=C(C=C1)CNC(=O)C2=NNN=C2C3=CC=CC=C3 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-fluorophenyl)methyl]-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B2995397.png)

![N-[(1-Tert-butylpyrrolidin-3-yl)methyl]prop-2-enamide](/img/structure/B2995408.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2995411.png)

![methyl 8-fluoro-4-[(3-methoxyphenyl)amino]quinoline-2-carboxylate](/img/structure/B2995412.png)

![N-[(1R,1As,6aS)-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl]prop-2-enamide](/img/structure/B2995415.png)

![(2E)-N-benzyl-3-[4-(2-methylpropyl)phenyl]prop-2-enamide](/img/structure/B2995417.png)

![N-[4-(butan-2-yl)phenyl]-2-cyanoacetamide](/img/structure/B2995419.png)